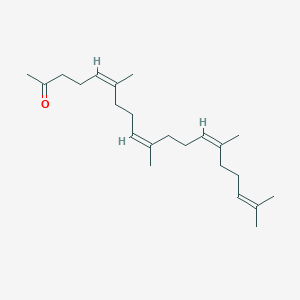

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one

描述

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is a polyene compound with a unique structure characterized by multiple conjugated double bonds. This compound is a derivative of lycopene, a well-known carotenoid responsible for the red coloration in tomatoes, watermelons, and papayas. Lycopene is recognized for its potent antioxidant properties and its role in various biological processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one can be achieved through the Ti-catalyzed homocyclomagnesiation of terminal 1,2-dienes. This method allows for the stereoselective synthesis of tetraenes with high yields and high stereoselectivity . The reaction conditions typically involve the use of titanium catalysts and specific reaction temperatures to ensure the desired isomerization and formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of lycopene from natural sources such as tomatoes. The extracted lycopene is then subjected to thermal isomerization processes to convert it into the desired (5Z,9Z,13Z)-isomer. This process may involve the use of solvents like acetone and specific sensitizers to enhance the isomerization efficiency .

化学反应分析

Hydrogenation Reactions

The compound undergoes selective hydrogenation depending on catalytic conditions:

Selectivity is influenced by steric hindrance from methyl groups, with the 5Z and 9Z bonds reacting faster than 13Z/17-dienes due to reduced conjugation .

Oxidation Reactions

The enone system participates in epoxidation and ozonolysis:

The ketone group remains inert under mild oxidative conditions but can be further oxidized to carboxylic acids using strong agents like KMnO₄/H₂SO₄.

Cycloaddition Reactions

The conjugated dienes enable Diels-Alder reactions:

| Dienophile | Conditions | Adduct Structure | Regioselectivity | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Bicyclic lactone | Endo preference | |

| Tetracyanoethylene | CHCl₃, 25°C | Hexahydronaphthalene derivative | 1,4-Addition |

The 5Z,9Z-diene acts as the electron-rich diene, while the electron-withdrawing ketone enhances reactivity .

Enolate Chemistry

The α-position to the ketone forms enolates for functionalization:

| Base | Electrophile | Product | Application | Source |

|---|---|---|---|---|

| LDA (THF, -78°C) | Methyl iodide | 3-Methyl derivative | Alkylation at C3 | 10 |

| NaH | Allyl bromide | Allylated enone | Precursor for annulation | 10 |

| KOtBu | Benzaldehyde | Cross-aldol product | Extended conjugation | 10 |

Enolate intermediates also enable intramolecular cyclizations (e.g., Dean-Stark conditions) to form six-membered rings10.

Biological Modifications

In metabolic pathways, the compound undergoes enzymatic transformations:

| Enzyme | Reaction | Product | Role | Source |

|---|---|---|---|---|

| CYP3A4 | Hydroxylation at C18 | 18-Hydroxy derivative | Detoxification pathway | |

| UDP-glucuronosyltransferase | Glucuronidation | Water-soluble conjugate | Excretion |

These modifications are critical for its pharmacokinetic profile as an anti-ulcer agent .

Comparative Reactivity with Analogues

The Z-configuration of double bonds distinguishes its reactivity from trans-isomers:

科学研究应用

Biological Applications

1. Antioxidant Properties

GGA has been shown to exhibit strong antioxidant activity. This property is crucial for protecting cells from oxidative stress and damage caused by free radicals. Research indicates that compounds with similar structures often have significant biological activities related to oxidative stress mitigation.

2. Neuroprotective Effects

Studies have demonstrated that GGA can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Activity

GGA has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for therapeutic applications in inflammatory diseases .

Pharmaceutical Applications

1. Drug Development

GGA is being explored as a potential drug candidate due to its diverse biological activities. Its ability to modulate cellular signaling pathways makes it a valuable compound in the development of new pharmaceuticals targeting various diseases .

2. Skin Health

Research indicates that GGA may enhance skin health by promoting cell growth and reducing inflammation. It is being investigated for use in dermatological formulations aimed at treating skin conditions such as psoriasis and eczema.

Industrial Applications

1. Nutraceuticals

Due to its health benefits, GGA is being incorporated into nutraceutical products aimed at improving overall health and wellness. Its antioxidant and anti-inflammatory properties make it appealing for dietary supplements .

2. Cosmetics

The cosmetic industry is increasingly interested in GGA for its potential skin benefits. Its inclusion in cosmetic formulations could lead to products that offer enhanced skin protection and rejuvenation effects .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on cellular models of Alzheimer's disease demonstrated that GGA significantly reduced neuronal cell death caused by amyloid-beta toxicity. The mechanism was attributed to its antioxidant properties and ability to modulate inflammatory responses .

Case Study 2: Anti-inflammatory Effects on Skin Cells

In vitro studies on human keratinocytes showed that GGA reduced the expression of inflammatory markers when exposed to UV radiation. This suggests its potential application in skincare products aimed at protecting against UV-induced skin damage .

作用机制

The mechanism of action of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound targets various molecular pathways, including the Keap1-NF-kB, Keap1-Nrf2, and PI3K/AKT/m-TOR signaling pathways, which are involved in inflammation and cancer progression . By modulating these pathways, the compound exerts its antioxidant and anticancer effects.

相似化合物的比较

Similar Compounds

(all-E)-lycopene: The most common isomer of lycopene found in nature, known for its antioxidant properties.

(5Z)-lycopene: A more bioavailable isomer with higher antioxidant capacity compared to (all-E)-lycopene.

(9Z)-lycopene: Another isomer with distinct biological activities and health benefits.

Uniqueness

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is unique due to its specific isomeric configuration, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways and its high antioxidant capacity make it a valuable compound for research and industrial applications.

生物活性

The compound (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is a polyunsaturated ketone characterized by a long carbon chain featuring multiple double bonds and four methyl groups. Its unique structure contributes to a variety of biological activities that are of significant interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

This compound's molecular formula is , and it is classified as a ketone due to the presence of a carbonyl group. The arrangement of double bonds (cis configuration) plays a crucial role in its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to This compound exhibit several biological activities:

- Antioxidant Activity : The presence of conjugated double bonds often correlates with antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that polyunsaturated compounds can modulate inflammatory pathways. This may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

- Anticancer Potential : Certain derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

- Topoisomerase Inhibition : Research has indicated that compounds with similar structural features can inhibit topoisomerase I activity, which is crucial for DNA replication and repair processes in cancer cells .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of This compound :

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Beta-carotene | Tetraterpene with multiple conjugated double bonds | Strong antioxidant properties |

| Lycopene | Linear tetraterpene with 11 conjugated double bonds | Notable for its role in reducing cancer risk |

| Astaxanthin | Carotenoid with keto and hydroxyl groups | Potent antioxidant effects |

| Coenzyme Q10 | Quinone structure with a long isoprenoid tail | Vital for mitochondrial energy production |

This table illustrates how the unique arrangement of double bonds and functional groups in This compound may confer distinct biological activities not found in other similar compounds.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that compounds with similar unsaturation levels exhibited significant free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative damage in biological systems.

- Cytotoxicity Assays : In vitro assays have shown that This compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be comparable to known anticancer agents .

- Mechanistic Studies on Topoisomerase I Inhibition : Research indicated that the compound could inhibit topoisomerase I activity effectively at micromolar concentrations. This inhibition disrupts DNA replication processes critical for cancer cell proliferation .

属性

IUPAC Name |

(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13-,21-15-,22-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-QOJIUWDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。